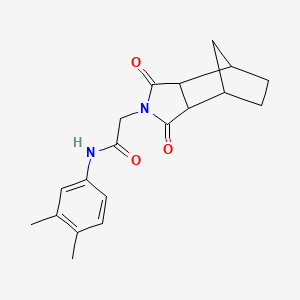![molecular formula C26H19N3O B11593362 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593362.png)
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multiple steps. One common method starts with the preparation of ethyl 2-(naphthalen-2-yloxy)acetate. This intermediate is synthesized by reacting 2-naphthol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization from ethanol .
The next step involves the cyclization of the intermediate with appropriate reagents to form the indoloquinoxaline core. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The naphthalen-2-yloxyethyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce reduced indoloquinoxalines.
科学的研究の応用
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to stabilize DNA duplexes and exhibit cytotoxicity against cancer cell lines.
Materials Science: It can be used as a redox-active molecule in nonaqueous redox flow batteries, offering high stability and low reduction potential.
Biological Research: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
作用機序
The mechanism of action of 6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, stabilizing the duplex and inhibiting the replication of cancer cells. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
9-Methoxy-6-[2-(2-naphthyloxy)ethyl]-6H-indolo[2,3-b]quinoxaline: This compound shares a similar core structure but has a methoxy group instead of a hydrogen atom on the indole ring.
Ethyl 2-(naphthalen-1-yloxy)acetate: Although not an indoloquinoxaline, this compound is structurally related due to the presence of the naphthalen-2-yloxyethyl side chain.
Uniqueness
6-[2-(naphthalen-2-yloxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of an indole fused with a quinoxaline ring system and a naphthalen-2-yloxyethyl side chain
特性
分子式 |
C26H19N3O |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
6-(2-naphthalen-2-yloxyethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H19N3O/c1-2-8-19-17-20(14-13-18(19)7-1)30-16-15-29-24-12-6-3-9-21(24)25-26(29)28-23-11-5-4-10-22(23)27-25/h1-14,17H,15-16H2 |
InChIキー |
WCHVBKPUAMFXHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B11593294.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593303.png)
![Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11593307.png)
![7-(4-butoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593314.png)
![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11593317.png)
![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593323.png)
![4-[(4-hydroxy-3-methoxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11593324.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593353.png)
![2-Amino-4-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11593354.png)

